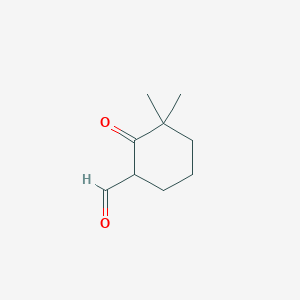
3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It features a cyclohexane ring substituted with a dimethyl group at the 3-position, a ketone group at the 2-position, and an aldehyde group at the 1-position. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-oxocyclohexanone with formylating agents to introduce the aldehyde group at the 1-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3,3-Dimethyl-2-oxocyclohexane-1-carboxylic acid.
Reduction: 3,3-Dimethyl-2-hydroxycyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: It may be explored for its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of both aldehyde and ketone functional groups. These groups can participate in various organic reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Oxocyclohexane-1-carbaldehyde: Similar structure but lacks the dimethyl substitution at the 3-position.
3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Uniqueness
3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde is unique due to the presence of both a ketone and an aldehyde group on the same cyclohexane ring, along with the dimethyl substitution. This unique combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-3-4-7(6-10)8(9)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
KRHOHUHKHCZYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















